Potency in FGFR Inhibition: 1,3-Dimethyl Derivative 10h vs. 1-Phenyl Analog
A derivative of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide, compound 10h, demonstrates potent inhibition of fibroblast growth factor receptors (FGFRs), a class of kinases implicated in cancer. In contrast, the 1-phenyl analog (5-amino-1-phenyl-1H-pyrazole-4-carboxamide) exhibits significantly weaker anticancer activity, highlighting the crucial role of the 1,3-dimethyl substitution pattern for achieving high potency against this target class [1].
| Evidence Dimension | Inhibitory potency against cancer cell lines (IC50) |
|---|---|
| Target Compound Data | Compound 10h (derived from 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide): IC50 = 19 nM (NCI-H520 lung cancer), 59 nM (SNU-16 gastric cancer), 73 nM (KATO III gastric cancer) [1]. |
| Comparator Or Baseline | 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide: IC50 ≈ 42.3 µM against cancer cells . |
| Quantified Difference | The 1,3-dimethyl derivative (10h) is approximately 579- to 2226-fold more potent than the 1-phenyl analog in these cell lines (e.g., 42.3 µM / 19 nM ≈ 2226). |
| Conditions | Biochemical kinase inhibition and cell proliferation assays using FGFR-amplified cancer cell lines [1]. |
Why This Matters
This large potency differential underscores the importance of the 1,3-dimethyl substitution for developing effective FGFR-targeted anticancer agents, making 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxamide a critical starting material for research in this area.
- [1] Deng, W., et al. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry, 2024, 275, 116558. View Source
